molecular formula C4H5ClO2S B3389720 But-3-yne-1-sulfonyl chloride CAS No. 936644-39-2

But-3-yne-1-sulfonyl chloride

Cat. No. B3389720
M. Wt: 152.6 g/mol
InChI Key: DWRHSVMNAYQMBM-UHFFFAOYSA-N
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Description

But-3-yne-1-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClO2S . It has a molecular weight of 152.6 . It is stored in an inert atmosphere and under -20°C . The compound is in liquid form .


Synthesis Analysis

The synthesis of sulfonyl chlorides, including But-3-yne-1-sulfonyl chloride, can be achieved by chlorosulfonation . This process involves the reaction of an arylsulfonyl chloride with nucleophilic reagents such as water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion .


Molecular Structure Analysis

The InChI code for But-3-yne-1-sulfonyl chloride is 1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

Sulfonyl chlorides, including But-3-yne-1-sulfonyl chloride, can undergo various reactions. For instance, they can react with ammonia to form sulfonamides . They can also react with Grignard reagents to form sulfinates .


Physical And Chemical Properties Analysis

But-3-yne-1-sulfonyl chloride is a liquid . It is stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Synthesis and Reactivity

But-3-yne-1-sulfonyl chloride and its derivatives play a critical role in the synthesis of complex molecules and materials. The Friedel-Crafts sulfonylation reaction represents a significant application, wherein but-3-yne-1-sulfonyl chloride derivatives serve as sulfonylating agents to introduce sulfonyl groups into aromatic compounds. This reaction demonstrates enhanced reactivity and high yields under mild conditions, showcasing the utility of sulfonyl chloride derivatives in organic synthesis. Such processes are essential for the development of various chemical products, including pharmaceuticals, dyes, and polymers (Nara, Harjani, & Salunkhe, 2001).

Catalysis and Polymerization

Sulfonyl chloride derivatives, including but-3-yne-1-sulfonyl chloride, find extensive application in catalysis and polymerization reactions. For instance, magnesium complexes incorporated with sulfonate phenoxide ligands, derived from reactions involving sulfonyl chlorides, have shown efficiency in catalyzing the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This illustrates the role of sulfonyl chloride derivatives in creating novel catalytic systems that facilitate polymer synthesis, contributing to advancements in materials science and engineering (Chen, Liu, Lin, & Ko, 2010).

Antimicrobial and Anticancer Research

In the realm of biomedical research, compounds synthesized from but-3-yne-1-sulfonyl chloride have been explored for their potential antimicrobial and anticancer activities. Novel functionalized N-sulfonates, derived from the sulfonylation of heterocyclic molecules, have been screened for their antimicrobial properties, demonstrating the potential of sulfonyl chloride derivatives in contributing to the development of new therapeutic agents. Similarly, chalcone analogues with sulfonyl groups synthesized from reactions involving sulfonyl chlorides have shown promising in vitro anticancer activities, underscoring the significance of these compounds in medicinal chemistry and drug development (Fadda, El-Mekawy, & AbdelAal, 2016; Muškinja, Burmudžija, Baskić, Popovic, Todorovic, Zarić, & Ratković, 2019).

Advanced Material Synthesis

The versatility of but-3-yne-1-sulfonyl chloride derivatives extends to the synthesis of advanced materials, including the preparation of composite nanofiltration membranes. These membranes, synthesized by incorporating novel polymers derived from sulfonyl chlorides, have demonstrated significant potential in desalination and water treatment technologies. This application highlights the importance of sulfonyl chloride derivatives in addressing critical environmental challenges and advancing sustainable technologies (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).

Safety And Hazards

But-3-yne-1-sulfonyl chloride is classified as dangerous . It has hazard statements H227, H314, which indicate that it may be corrosive to metals and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

but-3-yne-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRHSVMNAYQMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309150
Record name 3-Butyne-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-3-yne-1-sulfonyl chloride

CAS RN

936644-39-2
Record name 3-Butyne-1-sulfonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=936644-39-2
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Record name 3-Butyne-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-yne-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Horváth, P Sebej, T Solomek… - The journal of organic …, 2015 - ACS Publications
… But-3-yne-1-sulfonyl Chloride (13; Scheme 5) … This compound was synthesized from but-3-yne-1-sulfonyl chloride (13) and 4. Yield: 23 mg (38%). Green crystalline solid. …
Number of citations: 108 pubs.acs.org
J Schmitt, S Huang, E Goodfellow… - Journal of Medicinal …, 2020 - ACS Publications
… Compound 4 was reacted with but-3-yne-1-sulfonyl chloride in pyridine, and the residue was purified by silica gel column chromatography to afford 5. Azide 6 was obtained in one step …
Number of citations: 13 pubs.acs.org

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